Fmoc-D-Bpa-OH

Catalog No.
S1768515
CAS No.
117666-97-4
M.F
C31H25NO5
M. Wt
491,52 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Bpa-OH

CAS Number

117666-97-4

Product Name

Fmoc-D-Bpa-OH

IUPAC Name

(2R)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C31H25NO5

Molecular Weight

491,52 g/mole

InChI

InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m1/s1

InChI Key

SYOBJKCXNRQOGA-MUUNZHRXSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-D-Bpa-OH;117666-97-4;Fmoc-4-benzoyl-D-phenylalanine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoicacid;Fmoc-D-4-Benzoylphenylalanine;AmbotzFAA1665;SCHEMBL119472;09773_FLUKA;CTK7G2292;MolPort-003-795-019;ZINC2560906;CF-728;AKOS015837371;AJ-40671;AK114765;SC-21310;KB-209623;TL8000491;TR-062099;I14-3602;(2R)-3-(4-benzoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-D-Bpa-OH, also known as N-Fmoc-4-benzoyl-D-phenylalanine, is a synthetic building block used in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a technique for efficiently constructing peptides, which are chains of amino acids, in a laboratory setting.

Applications in Peptide Synthesis

Fmoc-D-Bpa-OH incorporates a D-enantiomer of phenylalanine, meaning the side chain is oriented differently compared to the naturally occurring L-phenylalanine. This unique feature allows researchers to introduce specific functionalities into peptides, leading to various applications:

  • Study of protein-protein interactions: By incorporating Fmoc-D-Bpa-OH into specific positions of a peptide, researchers can probe protein-protein interaction surfaces. The unnatural D-configuration can disrupt hydrogen bonding patterns, potentially altering how the peptide interacts with other proteins [].
  • Development of peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of natural peptides. Replacing natural amino acids with Fmoc-D-Bpa-OH can improve the stability and potency of peptidomimetics, making them valuable tools for drug discovery [].
  • Design of peptide-based materials: Fmoc-D-Bpa-OH can be used to create novel peptide-based materials with specific properties. The aromatic and bulky nature of the benzoyl group can influence the self-assembly and interactions of these materials, leading to potential applications in areas like drug delivery and biomaterials [].

Fmoc-D-Bpa-OH, or Fluorenylmethoxycarbonyl-Diphenylalanine Hydroxyl, is a synthetic amino acid derivative characterized by the presence of a fluorene-based protecting group. Its chemical formula is C31H25NO5C_{31}H_{25}NO_{5} with a molecular weight of approximately 491.53 g/mol. This compound features a diphenylalanine structure, which is significant in peptide synthesis due to its ability to stabilize secondary structures in proteins.

The Fmoc (Fluorenylmethoxycarbonyl) group serves as a protective group for the amino terminus of the peptide chain, preventing undesired reactions during synthesis. This protecting group can be easily removed under mild basic conditions, allowing for further functionalization or coupling with other amino acids in peptide synthesis .

Typical of amino acids and their derivatives:

  • Deprotection: The Fmoc group can be removed using a base such as piperidine, which liberates the free amine for subsequent reactions.
  • Coupling Reactions: It can participate in peptide bond formation with other amino acids through standard coupling reagents like Dicyclohexylcarbodiimide or N-Hydroxybenzotriazole.
  • Oxidation and Reduction: The benzoyl moiety can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols, showcasing its versatility in synthetic organic chemistry .

While specific biological activities of Fmoc-D-Bpa-OH are not extensively documented, derivatives of diphenylalanine are known to exhibit interesting biological properties. They can influence peptide conformation and stability, potentially affecting biological interactions and functions. The incorporation of such derivatives into peptides may enhance their activity or selectivity towards biological targets .

The synthesis of Fmoc-D-Bpa-OH typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available diphenylalanine.
  • Protection: The amino group of diphenylalanine is protected using fluorene-based reagents to form the Fmoc derivative.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for research applications.
  • Characterization: The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-D-Bpa-OH is primarily used in:

  • Peptide Synthesis: It is widely utilized in solid-phase peptide synthesis due to its stability and ease of deprotection.
  • Research: As a building block for peptides that study protein folding, stability, and interactions.
  • Drug Development: Its unique properties make it suitable for developing peptide-based therapeutics that may target specific biological pathways .

Fmoc-D-Bpa-OH shares structural similarities with several other compounds that also contain aromatic residues or protective groups. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Fmoc-L-TyrosineContains a hydroxyl groupMore hydrophilic; used for different peptide properties
Fmoc-L-PhenylalanineSingle phenyl groupLess sterically hindered; affects peptide folding differently
Fmoc-DiphenylalanineSimilar diphenyl structureLacks chirality; affects binding differently
Fmoc-Trp (Tryptophan)Indole side chainImparts unique optical properties; used in fluorescence studies

Fmoc-D-Bpa-OH's unique diphenylalanine structure allows it to influence peptide conformation significantly, making it distinct among these compounds .

Fluorenylmethyloxycarbonyl-4-benzoyl-D-phenylalanine represents a sophisticated molecular architecture that combines protective group chemistry with photoreactive functionality. The compound possesses the molecular formula C₃₁H₂₅NO₅ and exhibits a molecular weight of 491.5 grams per mole, as established through computational analysis and experimental verification. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2R)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, reflecting its complex stereochemical configuration and functional group arrangement.

The structural framework of this compound encompasses three distinct molecular regions that contribute to its unique properties and applications. The fluorenylmethyloxycarbonyl protecting group provides the necessary stability and selectivity required for solid-phase peptide synthesis methodologies. This protecting group system has become the standard in contemporary peptide chemistry due to its compatibility with mild basic deprotection conditions and its resistance to acidic environments encountered during synthesis procedures. The central amino acid backbone maintains the characteristic alpha-amino acid configuration, with the D-stereochemistry providing specific spatial arrangements that influence peptide conformation and biological activity.

The benzoylphenyl substituent represents the photoreactive component of the molecule, incorporating a benzophenone moiety that serves as the photoaffinity labeling functionality. This aromatic system exhibits characteristic absorption properties in the ultraviolet region, specifically around 350-360 nanometers, enabling selective photochemical activation without causing significant damage to protein structures. The benzophenone group demonstrates exceptional stability under ambient conditions while maintaining high reactivity upon photoexcitation, making it an ideal photocrosslinking agent for biological applications.

PropertyValueMethod
Molecular Weight491.5 g/molComputational Analysis
Exact Mass491.17327290 DaMass Spectrometry
Hydrogen Bond Donors2Computational Prediction
Hydrogen Bond Acceptors5Computational Prediction
Rotatable Bonds9Structural Analysis
Partition Coefficient6.0Computational Estimation

The chemical stability profile of fluorenylmethyloxycarbonyl-4-benzoyl-D-phenylalanine demonstrates remarkable resistance to hydrolysis under neutral and mildly acidic conditions, while remaining susceptible to basic deprotection procedures that selectively remove the fluorenylmethyloxycarbonyl group. This selective reactivity pattern enables precise control over deprotection timing during peptide synthesis, allowing for sequential amino acid incorporation without compromising the integrity of previously installed residues.

Historical Synthesis Milestones in Photoreactive Amino Acid Derivatives

The development of photoreactive amino acid derivatives represents a significant evolution in chemical biology and peptide synthesis methodologies. The foundational work in benzophenone-based photocrosslinking can be traced to early investigations in the 1980s, when researchers first recognized the potential of benzophenone-containing molecules for studying protein-protein interactions through photochemical methods. These pioneering studies established the fundamental principles of photoaffinity labeling and demonstrated the unique advantages of benzophenone-based systems over alternative photoreactive groups such as aryl azides and diazoesters.

The specific synthesis of para-benzoyl-phenylalanine derivatives emerged as a critical advancement in the field of photoreactive amino acids. In 1986, DeGrado and colleagues demonstrated that para-benzoyl-L-phenylalanine could be successfully incorporated into synthetic peptides using solid-phase peptide synthesis techniques. This breakthrough established the viability of site-specific incorporation of photoreactive amino acids into peptide sequences, opening new avenues for investigating peptide-protein interactions with unprecedented precision. The methodology provided researchers with the ability to introduce photocrosslinking functionality at defined positions within peptide sequences, enabling detailed mapping of interaction interfaces.

The evolution toward fluorenylmethyloxycarbonyl-protected derivatives represented a significant refinement in synthetic methodology and practical applications. The fluorenylmethyloxycarbonyl protecting group system, which became widely adopted in the 1990s, offered superior compatibility with automated peptide synthesis protocols compared to earlier protecting group strategies. This advancement enabled the routine synthesis of complex peptides containing photoreactive amino acids, dramatically expanding the accessibility of photoaffinity labeling techniques to researchers across diverse disciplines.

Recent developments in the field have focused on enhancing the versatility and functionality of photoreactive amino acid derivatives. Modern synthetic approaches have achieved remarkable improvements in overall reaction yields, with contemporary methods routinely achieving 12.5% overall yields across eleven synthetic steps, as demonstrated in recent investigations of related benzophenone-containing amino acids. These advances have been facilitated by improved understanding of reaction mechanisms, optimized reaction conditions, and the development of more efficient purification techniques.

The integration of orthogonal functionalities within single amino acid structures has emerged as a particularly significant advancement. Contemporary research has demonstrated the feasibility of incorporating both photoreactive benzophenone groups and additional functional handles, such as alkyne moieties for click chemistry applications, within single amino acid derivatives. This multifunctional approach enables researchers to conduct photoaffinity labeling experiments while simultaneously providing attachment points for reporter molecules or purification tags, significantly expanding the experimental capabilities of photoreactive peptides.

Role in Modern Peptide Engineering and Photochemistry

Fluorenylmethyloxycarbonyl-4-benzoyl-D-phenylalanine has established itself as an indispensable tool in contemporary peptide engineering applications, particularly in the realm of protein-protein interaction studies and structural biology investigations. The compound's unique combination of synthetic accessibility and photochemical reactivity has enabled researchers to address fundamental questions about biomolecular recognition and binding mechanisms that were previously inaccessible through conventional analytical techniques. The incorporation of this photoreactive amino acid into peptide sequences provides a powerful methodology for capturing transient protein interactions and mapping binding interfaces with high spatial resolution.

The application of fluorenylmethyloxycarbonyl-4-benzoyl-D-phenylalanine in solid-phase peptide synthesis has revolutionized the construction of photoaffinity probes for biological systems. Modern automated peptide synthesizers can efficiently incorporate this specialized amino acid into growing peptide chains, enabling the routine production of photoreactive peptides with high purity and yield. The fluorenylmethyloxycarbonyl protecting group system ensures compatibility with standard synthesis protocols while providing the necessary selectivity for sequential amino acid incorporation. This synthetic accessibility has democratized photoaffinity labeling techniques, making them available to researchers who may not have specialized expertise in photochemistry.

The photochemical properties of the benzophenone moiety within fluorenylmethyloxycarbonyl-4-benzoyl-D-phenylalanine have proven particularly advantageous for biological applications. Upon irradiation with ultraviolet light at wavelengths around 350-360 nanometers, the benzophenone group undergoes photoexcitation to form a reactive triplet state that can insert into carbon-hydrogen bonds of nearby molecules. This photochemical reaction proceeds with high efficiency, often achieving crosslinking yields exceeding 50% in protein-peptide complexes. The wavelength requirements for photoactivation fall within a range that minimizes damage to protein structures while providing sufficient energy for efficient crosslinking reactions.

Recent applications have demonstrated the versatility of fluorenylmethyloxycarbonyl-4-benzoyl-D-phenylalanine in diverse experimental contexts. Researchers have successfully employed peptides containing this photoreactive amino acid to investigate interactions between calmodulin and its binding partners, achieving 70% crosslinking efficiency under physiological conditions. These studies have provided detailed insights into the calcium-dependent conformational changes that govern calmodulin function and have established methodological frameworks for investigating similar protein-peptide interactions.

The integration of fluorenylmethyloxycarbonyl-4-benzoyl-D-phenylalanine into genetic code expansion methodologies represents a particularly exciting frontier in contemporary research. Scientists have developed orthogonal aminoacyl-transfer ribonucleic acid synthetase systems that enable the site-specific incorporation of para-benzoyl-phenylalanine derivatives into proteins produced in living cells. This advancement has opened possibilities for studying protein interactions within their native cellular environments, providing unprecedented opportunities to investigate complex biological processes under physiologically relevant conditions.

ApplicationCrosslinking EfficiencyIrradiation ConditionsReference System
Calmodulin-Peptide Interactions70%350 nm, CaCl₂ presentSynthetic peptides
Glutathione S-transferase Subunits>50%350-360 nmRecombinant proteins
Nicotinic Acetylcholine ReceptorVariable350 nmCell-based systems
General Protein-Protein Interactions50-100%350-360 nmMultiple systems

The development of multifunctional derivatives incorporating fluorenylmethyloxycarbonyl-4-benzoyl-D-phenylalanine has further expanded its utility in modern peptide engineering. Recent research has demonstrated the synthesis of stapled peptides that incorporate benzophenone functionality within the stapling linker itself, enabling simultaneous structural stabilization and photoaffinity labeling capabilities. These innovations have provided researchers with sophisticated tools for investigating the structure-activity relationships of peptide-based therapeutics while maintaining the ability to identify and characterize their molecular targets.

XLogP3

6

Dates

Modify: 2023-08-15

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